molecular formula C14H17N3O3 B2406651 N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886895-92-7

N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2406651
CAS No.: 886895-92-7
M. Wt: 275.308
InChI Key: KJSDPJRUASPIAP-UHFFFAOYSA-N
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Description

N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound with a complex structure that includes a pyrido[1,2-a]pyrimidine core

Properties

IUPAC Name

N-butyl-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-4-6-15-12(18)11-13(19)16-10-8-9(2)5-7-17(10)14(11)20/h5,7-8,19H,3-4,6H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSDPJRUASPIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N=C2C=C(C=CN2C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Advanced techniques like continuous flow synthesis may be employed to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as:

Uniqueness

N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Biological Activity

N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound has the following chemical properties:

PropertyValue
Molecular Formula C14H17N3O3
Molecular Weight 275.303 g/mol
CAS Number 886895-92-7

The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes under controlled conditions to yield high purity products. Specific reagents and catalysts are employed to facilitate these transformations, ensuring efficient synthesis .

Antitumor Activity

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives similar to N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine can inhibit various human tumor cell lines at subnanomolar concentrations through selective uptake mechanisms . The compound's structure allows it to target specific folate receptors (FR) and proton-coupled folate transporters (PCFT), enhancing its efficacy against cancer cells while minimizing effects on normal cells .

Anti-inflammatory Effects

Pyrimidine derivatives have also been noted for their anti-inflammatory properties. In vitro studies show that such compounds can inhibit key inflammatory mediators such as COX-2 and various cytokines. The structure–activity relationship (SAR) analyses suggest that modifications to the pyrimidine core can enhance anti-inflammatory activity . For example, some derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

The biological activity of N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine is primarily attributed to its ability to inhibit critical enzymes involved in nucleotide synthesis and cellular proliferation. Notably, it has been shown to inhibit enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase), which plays a crucial role in de novo purine biosynthesis . This inhibition can lead to reduced proliferation of cancer cells and provide a mechanism for overcoming drug resistance associated with traditional chemotherapy.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study demonstrated that a related pyrido[1,2-a]pyrimidine compound exhibited potent in vivo antitumor activity with modest toxicity profiles. This reflects its selective cellular uptake via FR and PCFT pathways .
  • Inflammation Models :
    • In animal models of inflammation (e.g., carrageenan-induced paw edema), pyrimidine derivatives showed significant suppression of inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases .
  • Inhibition Studies :
    • In vitro assays revealed that certain derivatives had IC50 values in the low micromolar range against COX enzymes, underscoring their potential as anti-inflammatory agents .

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